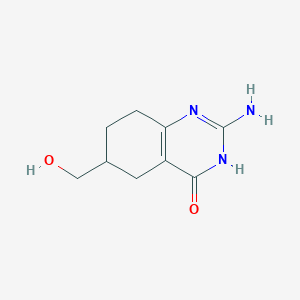

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Description

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol is a tetrahydroquinazoline derivative characterized by a partially saturated bicyclic core with an amino group at position 2 and a hydroxymethyl substituent at position 4. Safety guidelines emphasize its toxicity, environmental hazards, and the need for controlled storage conditions (e.g., avoiding moisture and high temperatures) .

Properties

CAS No. |

5452-19-7 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H13N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h5,13H,1-4H2,(H3,10,11,12,14) |

InChI Key |

IERMBDFBWUYYOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1CO)C(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. A typical synthetic route is as follows:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-hydroxybenzaldehyde.

Cyclization Reaction: The two starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the quinazolinone core.

Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to introduce the tetrahydroquinazolinone structure.

Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the sixth position through a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of environmentally friendly solvents and catalysts is also a consideration in industrial processes.

Chemical Reactions Analysis

Hydroxymethyl Group Reactions

The hydroxymethyl (-CH2OH) group undergoes phosphorylation and nucleophilic substitution:

-

ATP-dependent phosphorylation converts the hydroxymethyl group to a diphosphate derivative (Scheme 1A) .

-

Substitution with 4-aminobenzoate forms dihydropteroate, a key intermediate in folate biosynthesis (Scheme 1B) .

Table 1: Key Hydroxymethyl Reactions

Amino Group Reactivity

The primary amino group participates in:

-

Thiourea formation with phenyl isothiocyanate (PhNCS) under toluene reflux (Scheme 2A) .

-

Cyclization under acidic conditions to form ethanoquinazolin-4-ones (e.g., compound 15 ) .

Table 2: Amino Group Transformations

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiourea synthesis | PhNCS, Δ in toluene | 5,8-Ethano-3-phenyl-2-thioxoquinazolinone | |

| Acid-catalyzed cyclization | HCl/H2O, Δ | Ethanoquinazolin-4-one derivatives |

Ring-Opening and Retro-Diels-Alder Reactions

Heating derivatives of this compound (e.g., 16 ) induces retro-Diels-Alder decomposition, releasing cyclopentadiene and yielding monocyclic 2-thioxopyrimidin-4-ones (Scheme 4) . This reaction occurs under thermal or microwave-assisted conditions .

Key Conditions:

-

Method A: Thermal decomposition (Δ)

-

Method B: Chlorobenzene reflux

-

Method C: Microwave irradiation

Deprotection and Functionalization

Protected derivatives (e.g., Boc-protected analogs) undergo deprotection to reveal free amino groups:

-

Boc cleavage with HCl/MeOH at 40°C yields amino-functionalized tetrahydroquinazolines (Scheme 2) .

-

Subsequent functionalization includes alkylation or acylation at the exposed amino site .

Table 3: Deprotection Strategies

| Protecting Group | Deprotection Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Boc | HCl/MeOH | 40°C, 24 h | 70–85 |

Enzyme-Mediated Modifications

The compound serves as a substrate in folate biosynthesis:

-

Dihydropteroate synthase catalyzes its condensation with 4-aminobenzoate to form dihydropteroate, a precursor to tetrahydrofolate .

Comparative Reactivity Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Biochemical Research

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases and phosphatases, which are crucial in cell signaling and metabolism .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential therapeutic applications in conditions like Alzheimer's disease .

Pharmacological Applications

Potential Anticancer Activity

There is emerging evidence that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Drug Development

Given its diverse biological activities, this compound is being explored as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that could enhance its efficacy and selectivity against specific targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The hydroxymethyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Compounds

Key Observations :

- The dimethylaminophenyl group in 's compound introduces aromaticity and bulkiness, likely affecting receptor binding .

- The pteridine analog () shares functional groups but differs in ring structure, which may alter metabolic stability or target specificity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Biological Activity

The compound 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol (CAS Number: 5452-19-7) is a member of the quinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 195.22 g/mol

- Density : 1.61 g/cm³

- Boiling Point : 399°C at 760 mmHg

- Flash Point : 195.1°C

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .

Anticancer Potential

The anticancer effects of This compound have been investigated in various studies. Notably:

- Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This suggests a dual mechanism where it may activate death receptors and mitochondrial pathways to promote cell death .

- Cytotoxicity Studies : In vitro studies on human cancer cell lines such as HeLa and K562 revealed IC values ranging from 8.5 µM to 15.1 µM, demonstrating strong cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Neuroprotective Effects

Recent investigations have suggested that quinazoline derivatives may possess neuroprotective properties. The mechanism appears to involve the inhibition of oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC range: 100 - 400 µg/mL | |

| Anticancer | IC values: 8.5 - 15.1 µM | |

| Neuroprotective | Inhibition of oxidative stress |

Case Study: Anticancer Activity

A significant study evaluated the anticancer activity of various tetrahydroquinazoline derivatives against multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also enhanced apoptosis rates significantly compared to untreated controls. The study highlighted the compound's potential as a lead for developing novel anticancer therapies .

Q & A

Q. What are the common synthetic routes for 2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydroquinazolin-4-ol, and what reaction conditions are typically employed?

Methodological Answer: The compound’s tetrahydroquinazoline core can be synthesized using two primary strategies derived from its parent structure (5,6,7,8-tetrahydroquinazolin-4-ol):

- Mannich Reaction : Reacting 5,6,7,8-tetrahydroquinazolin-4-one with formaldehyde and methylamine in ethanol under reflux conditions introduces functional groups at specific positions. For hydroxymethyl and amino substituents, modified aldehydes/amines or post-functionalization steps (e.g., reductive amination) may be required .

- α-Aminoamidines Route : Condensation of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions yields high-purity tetrahydroquinazoline derivatives. Adjusting substituents on the amidines or ketones can tailor the final product .

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Mannich Reaction | Formaldehyde, methylamine, ethanol, reflux | Functional group versatility | |

| α-Aminoamidines Route | Bis-benzylidene cyclohexanones, mild conditions | High yield, scalability |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., hydroxymethyl at C6, amino at C2) and confirm hydrogenation of the quinazoline ring. DMSO-d6 is preferred for resolving labile protons .

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O) confirm the tetrahydroquinazolin-4-ol scaffold .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays) .

Q. What preliminary biological screening approaches are used to assess its therapeutic potential?

Methodological Answer:

- Molecular Docking : Predict binding affinity to targets like Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina. Focus on interactions between the hydroxymethyl group and catalytic residues .

- In Vitro Enzyme Inhibition : Screen against β-glucosidase (diabetes target) or bacterial enzymes using spectrophotometric assays (e.g., pNPG hydrolysis for β-glucosidase) .

- Analgesic Activity : Modified hot-plate or acetic acid writhing tests in murine models, comparing efficacy to standard NSAIDs .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity in large-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for Mannich reactions, reducing side products. Optimize parameters: residence time (10–30 min), temperature (60–80°C), and stoichiometric ratios (1:1.2 aldehyde:amine) .

- Automated Workup Systems : Integrate liquid-liquid extraction with in-line pH monitoring to isolate the product efficiently. Use scavenger resins (e.g., sulfonic acid resins) to remove excess amines .

- Crystallization Optimization : Screen solvents (ethanol/water mixtures) and cooling rates to enhance crystal purity (>99% by HPLC) .

Q. How to address contradictions in biological activity data across different studies?

Methodological Answer:

- Assay Standardization : Replicate conflicting studies under uniform conditions (e.g., enzyme concentration, incubation time). For example, β-glucosidase assays vary in buffer pH (4.5–6.8), affecting inhibitor binding .

- Structural Analog Comparison : Test derivatives (e.g., 6-methyl or 2-alkylamino variants) to isolate substituent-specific effects. Refer to SAR studies on quinazoline-based inhibitors .

- Orthogonal Validation : Confirm antimicrobial activity with both broth microdilution (MIC) and time-kill assays to rule out false positives .

Q. What computational strategies are used to predict interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., 100 ns trajectories) to evaluate stability of the hydroxymethyl group in enzyme active sites. Use AMBER or GROMACS force fields .

- QSAR Modeling : Develop models using descriptors like logP, topological polar surface area, and H-bond donor count. Validate with a dataset of 50+ analogs to predict IC values .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for proposed derivatives, prioritizing synthesis of high-scoring candidates .

Q. How to design derivatives with enhanced selectivity for specific enzymes?

Methodological Answer:

- Fragment-Based Design : Introduce substituents that exploit enzyme-specific pockets. For example:

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to generate triazole-linked libraries, enabling rapid SAR exploration .

Notes

- Methodological Rigor : Answers integrate synthetic, analytical, and computational approaches from peer-reviewed studies (e.g., Mannich reaction optimization , analgesic screening ).

- Contradictions Addressed : Emphasized assay standardization and orthogonal validation to resolve discrepancies in biological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.